2-(5-Methyl-2-furyl)aniline hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 209.67 g/mol. This compound is classified as an aromatic amine, specifically a derivative of aniline, where the aniline moiety is substituted with a 5-methyl-2-furyl group. It is primarily used in organic synthesis and has potential applications in various scientific fields.
The compound can be sourced from various chemical suppliers and databases, including PubChem and the Chemical Abstracts Service. Its unique structure allows it to be utilized in different chemical reactions and applications.
2-(5-Methyl-2-furyl)aniline hydrochloride falls under the category of aromatic amines. Aromatic amines are known for their diverse reactivity, which includes electrophilic substitution and nucleophilic reactions. This compound is also categorized as a hydrochloride salt, which typically enhances its solubility in water.
The synthesis of 2-(5-Methyl-2-furyl)aniline hydrochloride generally involves the following steps:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity. The process may involve refluxing the reaction mixture for several hours, followed by crystallization to isolate the hydrochloride salt.
The molecular structure of 2-(5-Methyl-2-furyl)aniline hydrochloride can be described as follows:
InChI=1S/C11H12ClN/c1-8-4-3-5-10(12)9(8)6-11(13-10)7-2;/h3-7H,12H2,1-2H3;1H
This structure features a furan ring substituted with a methyl group at the 5-position and an aniline group at the 2-position.
The compound's characteristics include:
2-(5-Methyl-2-furyl)aniline hydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(5-Methyl-2-furyl)aniline hydrochloride involves its interaction with biological targets, primarily through its aniline moiety. This interaction can lead to:
The exact molecular targets depend on the context of use, including potential applications in medicinal chemistry or biochemical assays.
Key physical properties of 2-(5-Methyl-2-furyl)aniline hydrochloride include:
Chemical properties include:
These properties are critical for handling and storage considerations in laboratory settings.
2-(5-Methyl-2-furyl)aniline hydrochloride has several applications across different fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: